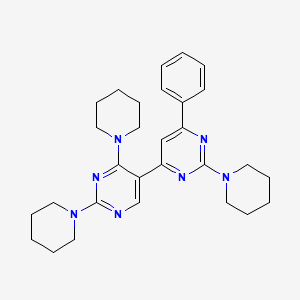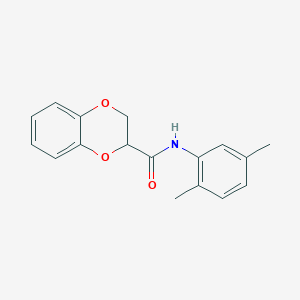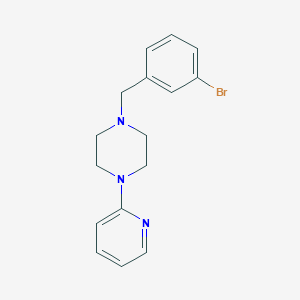
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine, also known as PTPB, is a chemical compound that belongs to the bipyrimidine family. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine exerts its inhibitory effect on PTP1B by binding to the enzyme's active site and blocking its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis and reduce insulin resistance. This compound has also been shown to modulate the activity of other enzymes and receptors through various mechanisms, including allosteric regulation and protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, and to reduce hyperglycemia and insulin resistance in diabetic animal models. This compound has also been found to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways involved in tumor progression. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine has several advantages as a research tool. It is a highly selective and potent inhibitor of PTP1B, with minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research is the investigation of the role of this compound in other cellular processes and diseases, such as inflammation and autoimmune disorders. Additionally, the potential therapeutic applications of this compound in diabetes, cancer, and neurodegenerative diseases warrant further investigation. Finally, the development of new methods for delivering this compound to target tissues and cells could improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine can be synthesized through a multi-step reaction process that involves the condensation of 2,4,6-trichloropyrimidine with 1-phenylpiperidine-4-carboxaldehyde. The resulting intermediate product is then further reacted with piperidine and ammonium acetate to yield the final product. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. This compound has also been found to modulate the activity of other enzymes and receptors involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. These properties make this compound a valuable tool for studying the molecular mechanisms underlying these processes and for developing new therapeutic strategies for diseases such as diabetes, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7/c1-5-13-23(14-6-1)25-21-26(32-29(31-25)36-19-11-4-12-20-36)24-22-30-28(35-17-9-3-10-18-35)33-27(24)34-15-7-2-8-16-34/h1,5-6,13-14,21-22H,2-4,7-12,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHZKFGKHIARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCCC5)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide](/img/structure/B5188923.png)
![1-cyclopentyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5188929.png)
![2,4-diiodo-6-{[(4-methyl-1,2,5-oxadiazol-3-yl)imino]methyl}phenol](/img/structure/B5188935.png)

![N-cycloheptyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5188950.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5188958.png)
![7-bromo-4-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-5-nitro-2,1,3-benzothiadiazole](/img/structure/B5188965.png)
![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5188966.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5188970.png)
![ethyl 4-[3-(benzylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5188974.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5188996.png)


